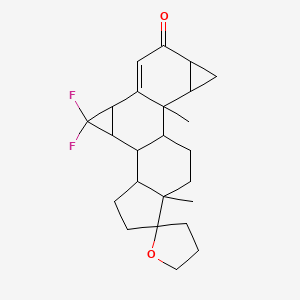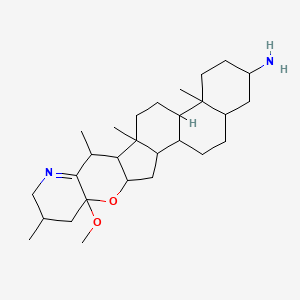![molecular formula C12H9FN2O5 B1195204 [3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate CAS No. 106219-33-4](/img/no-structure.png)
[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate” is a chemical compound. It is related to sodium, [5- (5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two uracil derivatives of methyl 3- (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1 (2H)-yl)propanoate were synthesized and characterized by elementary analyses, MS, IR and NMR . Another study reported the synthesis of 1,2,4-oxadiazole linked 5-fluorouracil derivatives .Molecular Structure Analysis
The crystal structures of similar compounds have been determined by means of X-ray diffraction . For example, the crystal structure of (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl furan-2-carboxylate was reported .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate' involves the reaction of 3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenol with phosgene to form the corresponding acid chloride, which is then reacted with sodium bicarbonate to form the hydrogen carbonate salt.", "Starting Materials": [ "3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenol", "Phosgene", "Sodium bicarbonate" ], "Reaction": [ "Step 1: 3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenol is dissolved in anhydrous dichloromethane.", "Step 2: Phosgene is bubbled through the solution at room temperature for 2 hours.", "Step 3: The resulting acid chloride is isolated by filtration and washed with cold dichloromethane.", "Step 4: The acid chloride is dissolved in anhydrous dichloromethane and added dropwise to a solution of sodium bicarbonate in water.", "Step 5: The mixture is stirred at room temperature for 2 hours.", "Step 6: The resulting solid is filtered, washed with water, and dried under vacuum to yield '[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate'." ] } | |
Número CAS |
106219-33-4 |
Nombre del producto |
[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate |
Fórmula molecular |
C12H9FN2O5 |
Peso molecular |
280.21 g/mol |
Nombre IUPAC |
[3-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate |
InChI |
InChI=1S/C12H9FN2O5/c1-6-8(3-2-4-9(6)20-12(18)19)15-5-7(13)10(16)14-11(15)17/h2-5H,1H3,(H,18,19)(H,14,16,17) |
Clave InChI |
AHTYDUCWNMCQQP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1OC(=O)O)N2C=C(C(=O)NC2=O)F |
SMILES canónico |
CC1=C(C=CC=C1OC(=O)O)N2C=C(C(=O)NC2=O)F |
Sinónimos |
1-(phenoxycarbonyloxymethyl)-5-fluorouracil PCMF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




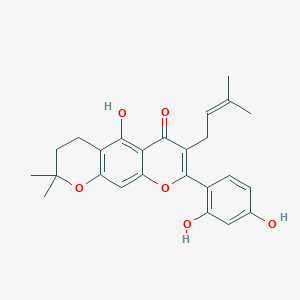
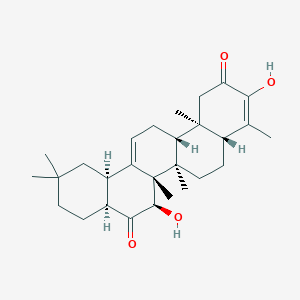
![3-[4-(2-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1H-pyridazin-6-one](/img/structure/B1195128.png)
![(5E)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1195129.png)


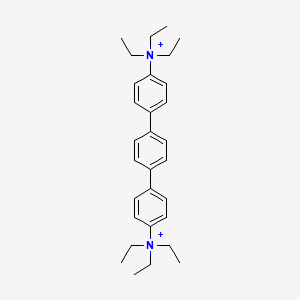


![[(2R,3S)-5-(6-aminopurin-9-yl)-3-hydroxy-2,3-dihydrothiophen-2-yl]methyl dihydrogen phosphate](/img/structure/B1195141.png)
